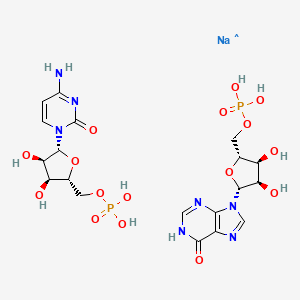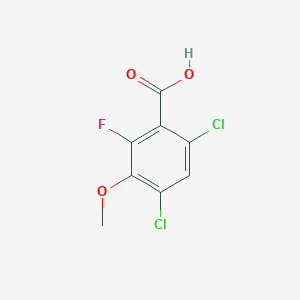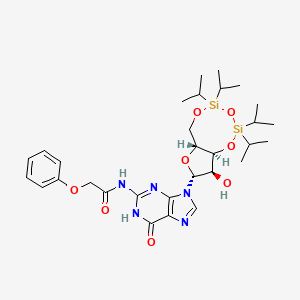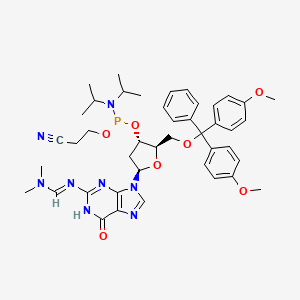![molecular formula C18H26O7S B1436898 [(4S,5S)-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]methyl 4-methylbenzenesulfonate CAS No. 1241674-36-1](/img/structure/B1436898.png)
[(4S,5S)-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]methyl 4-methylbenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-O-p-Toluenesulfonyl-2,3:4,5-di-O-isopropylidene-L-arabitol is a chemical compound with the molecular formula C18H26SO7. It is characterized by the presence of a toluenesulfonyl group and two isopropylidene groups attached to an L-arabitol backbone. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
One common method involves dissolving L-arabitol in pyridine and adding p-toluenesulfonyl chloride in portions, allowing the internal temperature to reach 60°C . This reaction results in the formation of the desired compound.
Chemical Reactions Analysis
1-O-p-Toluenesulfonyl-2,3:4,5-di-O-isopropylidene-L-arabitol undergoes various chemical reactions, including:
Substitution Reactions: The toluenesulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The isopropylidene groups can be hydrolyzed under acidic conditions to yield the corresponding diol.
Common reagents used in these reactions include p-toluenesulfonyl chloride, pyridine, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-O-p-Toluenesulfonyl-2,3:4,5-di-O-isopropylidene-L-arabitol has several applications in scientific research:
Organic Synthesis: It is used as a protecting group for hydroxyl functionalities in complex organic synthesis.
Biological Studies: The compound is utilized in the synthesis of biologically active molecules and intermediates.
Medicinal Chemistry: It serves as a precursor in the development of pharmaceutical compounds.
Industrial Applications: The compound is employed in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of [(4S,5S)-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]methyl 4-methylbenzenesulfonate involves its ability to act as a protecting group for hydroxyl functionalities. The toluenesulfonyl group provides stability to the molecule, preventing unwanted reactions at the protected hydroxyl sites. This allows for selective reactions to occur at other functional groups in the molecule .
Comparison with Similar Compounds
1-O-p-Toluenesulfonyl-2,3:4,5-di-O-isopropylidene-L-arabitol can be compared with similar compounds such as:
1,23,4-Di-O-isopropylidene-6-O-p-toluenesulfonyl-alpha-D-galactose: Similar in structure but with a different sugar backbone.
2,34,5-Di-O-isopropylidene-1-O-p-toluenesulfonyl-beta-D-fructopyranose: Another compound with a similar protecting group strategy but different sugar configuration.
The uniqueness of [(4S,5S)-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]methyl 4-methylbenzenesulfonate lies in its specific configuration and the stability provided by the isopropylidene and toluenesulfonyl groups, making it a valuable tool in organic synthesis and research.
Properties
CAS No. |
1241674-36-1 |
|---|---|
Molecular Formula |
C18H26O7S |
Molecular Weight |
386.5 g/mol |
IUPAC Name |
[(4S,5S)-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]methyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C18H26O7S/c1-12-6-8-13(9-7-12)26(19,20)22-11-15-16(25-18(4,5)24-15)14-10-21-17(2,3)23-14/h6-9,14-16H,10-11H2,1-5H3/t14-,15-,16-/m0/s1 |
InChI Key |
IYIQYSAUDMPPFI-JYJNAYRXSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC[C@H]2[C@@H](OC(O2)(C)C)[C@@H]3COC(O3)(C)C |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2C(OC(O2)(C)C)C3COC(O3)(C)C |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2C(OC(O2)(C)C)C3COC(O3)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


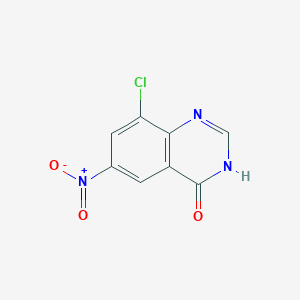
![7-cyclohexyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B1436818.png)
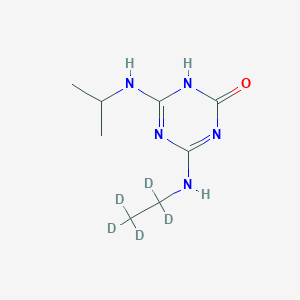
![6,8-Dichloro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1436820.png)
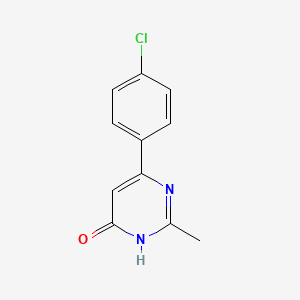
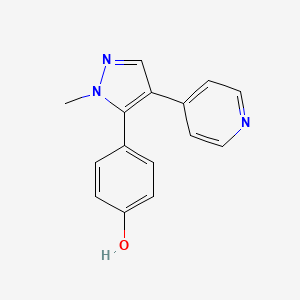
![4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B1436829.png)
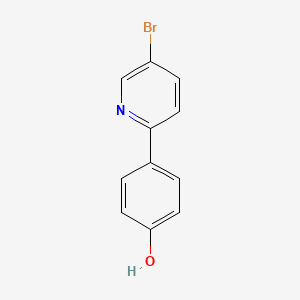
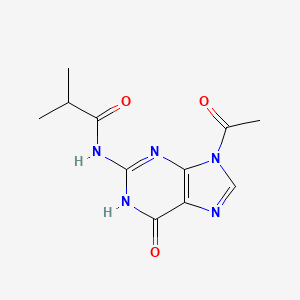
![N-[1-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]imidazolidin-2-ylidene]nitramide](/img/structure/B1436832.png)
